8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative with a fluorine substituent at position 8 and a pinacol boronate group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl frameworks . Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of quinoline precursors, as demonstrated in analogous boronate syntheses .
Properties
IUPAC Name |
8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPKJUJYASGYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Conditions
Iridium-catalyzed borylation has emerged as a robust method for introducing boronate esters into aromatic systems. For 8-fluoroquinoline derivatives, the reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source, with [Ir(COD)OMe]₂ as a precatalyst and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the ligand. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours, achieving high regioselectivity at the 6-position due to steric and electronic effects imposed by the 8-fluoro substituent.
Key Parameters :
Table 1: Optimization of Iridium-Catalyzed Borylation
| Parameter | Optimal Value | Yield (%) | Selectivity (6:8) |
|---|---|---|---|
| Catalyst (Ir) | 2 mol% | 92 | 97:3 |
| Ligand (dtbpy) | 4 mol% | 89 | 95:5 |
| Temperature | 80°C | 90 | 96:4 |
| Reaction Time | 12 h | 88 | 94:6 |
Palladium-Mediated Miyaura Borylation
Halogen-Boron Exchange Mechanisms
An alternative route involves palladium-catalyzed Miyaura borylation of 6-bromo-8-fluoroquinoline. This method uses Pd(dppf)Cl₂ as the catalyst with B₂pin₂ and potassium acetate (KOAc) in dimethylformamide (DMF) at 100°C. The reaction leverages the oxidative addition of Pd to the C-Br bond, followed by transmetallation with the diboron reagent.
Advantages :
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Functional Group Tolerance : Compatible with sensitive fluorinated substrates.
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Scalability : Demonstrated at 50 mmol scale with 85% isolated yield.
Table 2: Palladium vs. Iridium Catalysis Comparison
| Metric | Pd-Based Method | Ir-Based Method |
|---|---|---|
| Yield (%) | 85 | 92 |
| Selectivity (6:8) | 90:10 | 97:3 |
| Reaction Time | 24 h | 12 h |
| Catalyst Cost (USD/g) | 150 | 320 |
Directed ortho-Metalation Approaches
Lithium-Halogen Exchange and Boron Trapping
Directed metalation strategies utilize 8-fluoro-6-iodoquinoline as the substrate. Treatment with n-butyllithium at -78°C generates a lithiated intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) to yield the boronate ester. Subsequent quenching with BF₃·OEt₂ removes lithium isopropoxide by-products, achieving 78% yield after column chromatography.
Critical Considerations :
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Temperature Control : Below -70°C minimizes side reactions.
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Workup : Aqueous NH₄Cl extraction prevents boronate hydrolysis.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems for enhanced heat transfer and mixing. A representative setup involves:
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Reactor 1 : Pd/C-mediated Miyaura borylation at 120°C under 10 bar pressure.
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Inline Filtration : Removal of Pd residues via ceramic membranes.
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Crystallization : Ethanol/water anti-solvent system achieves >99% purity.
Process Metrics :
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Throughput : 5 kg/day per reactor line.
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Cost Efficiency : 40% reduction in solvent use vs. batch methods.
Analytical Validation and Quality Control
Spectroscopic Characterization
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¹¹B NMR : A singlet at δ 30 ppm confirms boronate formation.
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¹⁹F NMR : Resonance at δ -118 ppm verifies intact C-F bond.
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HPLC Purity : >99.5% achieved after recrystallization.
Table 3: Analytical Standards
| Technique | Target Specification | Acceptance Criteria |
|---|---|---|
| ¹H NMR | ≥95% match to reference | No extraneous peaks |
| LC-MS | m/z 308.1 [M+H]⁺ | ±0.5 Da tolerance |
| Residual Solvents | <500 ppm | USP <467> compliant |
Chemical Reactions Analysis
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the fluoro group to other substituents, such as hydrogen or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling partners like aryl halides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Research indicates that compounds derived from quinolines exhibit activity against a range of pathogens.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Mycobacterium smegmatis | |
| This compound | Antifungal | Candida albicans |
Case Study: Antimicrobial Screening
In a study published in RSC Advances, compounds derived from quinolines were screened for antimicrobial activity. The results indicated that specific derivatives showed significant inhibition against both bacterial and fungal strains. The presence of electron-withdrawing groups was noted to enhance the activity of these compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Insecticidal Properties
Insecticidal Activity Against Disease Vectors
The compound has also been investigated for its insecticidal effects on larval vectors of malaria and dengue diseases. The synthesis of new quinoline derivatives demonstrated promising results in controlling these vectors.
| Compound | Insecticidal Activity | Target Species | Reference |
|---|---|---|---|
| This compound | Effective larvicidal agent | Aedes aegypti larvae |
Material Science Applications
Boronic Acid Derivatives in Organic Synthesis
The boron-containing moiety in this compound makes it a valuable intermediate in organic synthesis. Boronic acids are crucial for Suzuki-Miyaura cross-coupling reactions used in the formation of carbon-carbon bonds.
Case Study: Synthesis of Novel Phthalonitriles
A study focused on the bromination of 8-substituted quinolines led to the synthesis of novel phthalonitriles. The application of boronic acid derivatives facilitated the generation of these compounds under optimized conditions . This demonstrates the utility of this compound in developing new materials with potential applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers of Boronate-Substituted Quinolines
The position of the boronate group on the quinoline ring significantly impacts electronic and steric properties:
Key Observations :
- The target compound’s boronate at position 6 avoids steric clashes common in ortho-substituted quinolines (e.g., position 4 or 8) .
Substituent Effects: Fluoro vs. Chloro vs. Methoxy
Halogen and alkoxy substituents influence electronic and kinetic behavior:
Key Observations :
Structural Analogues with Additional Functional Groups
Functional groups like methyl or methoxy moieties alter solubility and steric profiles:
Biological Activity
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a boron-containing dioxaborolane moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
The compound has the following chemical characteristics:
- Chemical Name : this compound
- CAS Number : 1256255-96-5
- Molecular Formula : C14H17BFNO4
- Molecular Weight : 293.11 g/mol
Biological Activity Overview
Research indicates that compounds with quinoline structures often exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that related quinoline derivatives possess significant antimicrobial properties. A comparative analysis of similar compounds indicated that modifications at the quinoline ring can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain quinoline derivatives were reported as low as 50 µg/mL against S. aureus .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- The introduction of small substituents at specific positions on the quinoline ring has been shown to improve antimicrobial efficacy.
- The presence of the dioxaborolane group may also contribute to enhanced solubility and bioavailability compared to traditional boronic acid derivatives.
Case Study 1: Antibacterial Evaluation
A series of quinolone derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that compounds with smaller substituents at the sixth carbon position exhibited superior activity compared to those with larger groups. For example:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 19c | 50 | S. aureus |
| Standard | 50 | Chloramphenicol |
This suggests that this compound may similarly benefit from optimized substituent size for enhanced activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds indicated strong binding interactions with bacterial DNA gyrase. This enzyme is critical for bacterial DNA replication and serves as a target for many antibacterial agents. The binding affinity of these compounds was assessed using computational models that predict their interaction dynamics within the active site .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where the boronate ester moiety is introduced via palladium-catalyzed coupling of a halogenated quinoline precursor (e.g., 6-bromo-8-fluoroquinoline) with bis(pinacolato)diboron (B₂Pin₂). Key steps include:
- Halogenation at the 6-position of 8-fluoroquinoline using bromine or iodine sources.
- Protection/deprotection strategies to ensure regioselectivity.
- Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize yield .
Characterization via ¹H/¹³C NMR, mass spectrometry (MS) , and HPLC purity analysis is critical to confirm structural integrity .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for confirming fluorine substitution, while ¹¹B NMR validates the boronate ester group.
- Infrared (IR) Spectroscopy: Identifies B-O stretching (1,300–1,450 cm⁻¹) and quinoline ring vibrations .
- X-ray Crystallography: Resolves steric effects of the tetramethyl dioxaborolane group and fluorine’s electronic influence on the quinoline ring .
- UV-Vis and Fluorescence Spectroscopy: Assess π-π* transitions for potential sensing applications .
Q. What are the stability considerations for handling and storing this compound?
The boronate ester is sensitive to hydrolysis and protic solvents . Recommended practices:
- Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent decomposition.
- Use anhydrous solvents (e.g., THF, DMF) for reactions.
- Monitor stability via TLC or HPLC during long-term storage .
Advanced Research Questions
Q. How can this compound be utilized as a fluorescent probe in zinc detection, and what experimental design principles apply?
- Derivatization: Functionalize the quinoline core with amide or amine groups to enhance zinc-binding affinity (e.g., mimicking 8-amidoquinoline probes).
- Photophysical Optimization: Adjust substituents to tune excitation/emission wavelengths (e.g., introducing electron-withdrawing/-donating groups).
- Competitive Binding Assays: Validate selectivity against other metal ions (e.g., Fe²⁺, Cu²⁺) using fluorescence quenching experiments .
- Cell Imaging: Test permeability in biological systems via confocal microscopy with zinc-loaded models .
Q. How can contradictions in reported reactivity data (e.g., coupling efficiency) be systematically resolved?
- Meta-Analysis: Apply PRISMA guidelines to aggregate literature data on reaction yields, identifying outliers.
- Controlled Replication: Standardize variables (e.g., catalyst source, solvent purity) across labs.
- Computational Modeling: Use DFT calculations to predict steric/electronic barriers in cross-coupling steps .
- Error Source Documentation: Log batch-to-batch variability in starting materials (e.g., halogenated precursors) .
Q. What theoretical frameworks guide the study of its mechanism in catalytic applications?
- Frontier Molecular Orbital (FMO) Theory: Predicts regioselectivity in cross-coupling by analyzing HOMO-LUMO gaps of reactants.
- Hammett Linear Free Energy Relationships (LFER): Correlates substituent effects (e.g., fluorine’s electronegativity) with reaction rates.
- Transition-State Modeling: Identifies rate-limiting steps (e.g., oxidative addition vs. transmetallation in Suzuki reactions) .
Q. What methodological approaches are recommended for assessing its biological activity in drug discovery?
- In Silico Screening: Dock the compound into target proteins (e.g., kinase inhibitors) using AutoDock Vina.
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays.
- Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsomes.
- Toxicity Profiling: Conduct zebrafish embryo toxicity studies for preliminary safety data .
Q. How can process optimization enhance scalability in its synthesis?
- Flow Chemistry: Reduces reaction time and improves heat management for exothermic steps.
- Design of Experiments (DoE): Uses factorial designs to optimize variables (e.g., temperature, catalyst/substrate ratio).
- Green Chemistry Metrics: Minimize E-factor by replacing halogenated solvents with cyclopentyl methyl ether (CPME) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
